6-Methoxy-1H-indazol-4-amine
CAS No.: 1000341-20-7
Cat. No.: VC2109543
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000341-20-7 |
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Molecular Formula | C8H9N3O |
Molecular Weight | 163.18 g/mol |
IUPAC Name | 6-methoxy-1H-indazol-4-amine |
Standard InChI | InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) |
Standard InChI Key | GFDOZLUNMUNFEY-UHFFFAOYSA-N |
SMILES | COC1=CC(=C2C=NNC2=C1)N |
Canonical SMILES | COC1=CC(=C2C=NNC2=C1)N |
Introduction
Chemical Structure and Properties
6-Methoxy-1H-indazol-4-amine (CAS: 1000341-20-7) belongs to the broader class of indazole derivatives, which are known for their diverse biological activities. Indazoles are characterized as 10π electron aromatic heterocyclic rings with unique electronic structures and chemical properties . The molecular structure of this compound incorporates both a methoxy group, which contributes to its lipophilicity, and an amine group, which enhances its water solubility and hydrogen-bonding capabilities.
Structural Characteristics
The compound consists of a bicyclic structure with the following key features:
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A five-membered pyrazole ring containing two nitrogen atoms
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A benzene ring fused to the pyrazole portion
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A methoxy (-OCH3) substituent at position 6
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An amino (-NH2) group at position 4
This specific arrangement of functional groups contributes to the compound's distinct chemical reactivity and biological activity profiles. The presence of both hydrogen bond donors (amino group) and acceptors (methoxy group and nitrogen atoms) enhances its ability to interact with biological targets.
Physical and Chemical Properties
While comprehensive physical property data for 6-Methoxy-1H-indazol-4-amine is limited in the available literature, we can extrapolate some properties based on structurally similar compounds. For comparison, 3-Bromo-6-methoxy-1H-indazol-4-amine has the following properties:
These properties influence the compound's solubility, membrane permeability, and bioavailability, which are crucial factors in its potential therapeutic applications .
Synthesis and Preparation Methods
The synthesis of 6-Methoxy-1H-indazol-4-amine can be achieved through multiple synthetic routes, with cyclization of appropriately substituted precursors being a common approach.
Synthetic Routes
One established method for synthesizing this compound involves the cyclization of 2-aminobenzonitrile derivatives, typically requiring:
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Starting material: Appropriately substituted 2-(methoxyamino)benzonitrile
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Catalyst: Copper(II) acetate
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Oxidizing agent: Oxygen
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Solvent: Dimethyl sulfoxide (DMSO)
The reaction is conducted under an oxygen atmosphere at elevated temperatures to facilitate the formation of the indazole ring structure. Alternative synthetic approaches may include:
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Condensation reactions using substituted indazoles with methoxy groups under acidic conditions
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Cyclization with hydrazine salts or similar derivatives that react with carbonyl-containing intermediates to form the indazole core
Optimization Strategies
For optimal synthesis of indazole derivatives including 6-Methoxy-1H-indazol-4-amine, several factors should be considered:
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Temperature control: Reflux versus room temperature conditions significantly impact yield
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Solvent selection: Polar solvents like DMF or ethanol typically provide better results
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Reagent ratios: Excess hydrazine (1.2–1.5 equivalents) can improve yield in cyclization steps
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Purification: Column chromatography using silica gel with appropriate eluent systems (ethyl acetate/hexane) or recrystallization methods are critical for obtaining high-purity product
Industrial production may employ continuous flow reactors and automated systems to ensure high yield and purity while optimizing resource utilization.
Chemical Reactivity
Types of Reactions
6-Methoxy-1H-indazol-4-amine undergoes several types of chemical reactions, including:
Oxidation Reactions
The compound can be oxidized to form corresponding N-oxides, typically using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction Reactions
Reduction of nitro precursors to form the amino group can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution Reactions
Electrophilic substitution reactions can introduce various substituents onto the indazole ring. The typical reagents include:
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Halogenation: N-bromosuccinimide (NBS) for bromination
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Nitration: Nitric acid (HNO₃) under controlled conditions
The reactivity pattern is influenced by the electronic effects of the methoxy and amino substituents, which affect the electron density distribution across the indazole ring system.
Biological Activity and Mechanisms
Structure-Activity Relationships
Research on indazole derivatives has revealed important structure-activity relationships that may apply to 6-Methoxy-1H-indazol-4-amine:
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Substituent position effects: Compounds with substituents at positions 4, 6, and 7 on the indazole ring typically demonstrate better biological activity than those with substituents at position 5
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Electronic effects: Electron-withdrawing groups on the indazole ring generally enhance inhibitory activity
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Halide influence: The influence of halide atoms on inhibition activity correlates with their electronegativity, with weaker electronegativity often resulting in higher inhibition activity
A study on related compounds found that substituents on the indazole ring improve inhibition activity in the following order: bromine > chlorine > fluorine ≈ methyl > amino > methoxy .
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